molecular formula C4H5N3O3 B12707888 1-Methyl-4-nitro-5-hydroxyimidazole CAS No. 73703-74-9

1-Methyl-4-nitro-5-hydroxyimidazole

Cat. No.: B12707888
CAS No.: 73703-74-9
M. Wt: 143.10 g/mol
InChI Key: AHFJNVHKYUDTAQ-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-5-hydroxyimidazole (CAS 73703-74-9) is a nitroimidazole derivative with the molecular formula C4H5N3O3 and a molecular weight of 143.10 g/mol . This compound is primarily recognized in pharmaceutical research as a known impurity and a synthetic intermediate in the production and analysis of the immunosuppressive drug Azathioprine . As a critical impurity standard, it is essential for analytical research and development, helping scientists conduct quality control (QC), method validation, and stability studies to ensure drug purity and safety . The imidazole nucleus is a fundamental building block in medicinal chemistry, found in a wide range of biologically active molecules and drugs, including antiparasitic agents like metronidazole . Nitroimidazoles, as a class, have demonstrated significant biological activity, particularly against parasites, making them a subject of ongoing investigative synthesis and pharmacological evaluation . Researchers value this compound for its role in synthesizing and characterizing complex pharmaceutical agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is the responsibility of the researcher to adhere to all applicable laboratory and safety regulations when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73703-74-9

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

3-methyl-5-nitroimidazol-4-ol

InChI

InChI=1S/C4H5N3O3/c1-6-2-5-3(4(6)8)7(9)10/h2,8H,1H3

InChI Key

AHFJNVHKYUDTAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1O)[N+](=O)[O-]

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1 Methyl 4 Nitro 5 Hydroxyimidazole and Its Precursors

Strategic Nitration of Imidazole (B134444) Ring Systems

The introduction of a nitro group onto the imidazole ring is a critical step, typically achieved through electrophilic aromatic substitution. The precursor, 1-methylimidazole (B24206), is an electron-rich heterocycle, making it susceptible to attack by electrophiles. However, the presence of two nitrogen atoms and a substituent on one of them necessitates careful control over reaction conditions to achieve the desired substitution pattern.

The synthesis of the 1-methyl-4-nitroimidazole (B145534) precursor can be approached in two primary ways:

Direct Nitration of 1-Methylimidazole: This is the most direct route, where 1-methylimidazole is treated with a nitrating agent. The challenge lies in controlling the position of nitration. The imidazole ring can be nitrated at the C2, C4, or C5 positions. Due to the electronic properties of the ring, nitration strongly favors the C4 and C5 positions over the C2 position nih.gov. The reaction typically yields a mixture of 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole (B135252) researchgate.net.

N-Alkylation of 4-Nitroimidazole (B12731): An alternative strategy involves starting with 4(5)-nitroimidazole and subsequently introducing the methyl group at the N1 position. This method offers excellent regioselectivity for the position of the nitro group. The alkylation of 4-nitroimidazole with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), under basic conditions, selectively yields 1-methyl-4-nitroimidazole researchgate.net. The choice of base and solvent is crucial for achieving high yields and preventing side reactions .

The outcome of the nitration of 1-methylimidazole is highly dependent on the specific conditions employed. The choice of nitrating agent, acid catalyst, temperature, and solvent all play a significant role in the ratio of 4-nitro to 5-nitro isomers produced. Mixed acid nitration, typically using a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is a common method google.com. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).

Heating the reaction can improve yields but may also lead to the formation of dinitrated products, such as 1-methyl-4,5-dinitroimidazole (B100128), particularly under harsh conditions researchgate.net. Softer nitrating agents or different solvent systems can be used to fine-tune the selectivity.

Table 1: Influence of Reaction Conditions on the Nitration of Imidazole Systems
Starting MaterialNitrating Agent/ConditionsKey ProductsReference
ImidazoleHNO₃ / H₂SO₄4(5)-Nitroimidazole google.com
1-Methylimidazole98% HNO₃ / 15% SO₃ in H₂SO₄, 80°C1-Methyl-4,5-dinitroimidazole and 1-Methyl-2,4,5-trinitroimidazole researchgate.net
5-Chloro-1-methylimidazoleHNO₃ / H₂SO₄, 55°C5-Chloro-1-methyl-4-nitroimidazole google.com
4-NitroimidazoleCH₃I / K₂CO₃ in CH₃CN, 60°C1-Methyl-4-nitroimidazole researchgate.net

The nitration of imidazoles follows the general mechanism of electrophilic aromatic substitution. The process is initiated by the generation of the nitronium ion (NO₂⁺) from nitric acid in the presence of a strong acid catalyst like sulfuric acid.

The mechanism involves three key steps:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the 1-methylimidazole ring attacks the nitronium ion. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ)-complex. Attack at the C4 or C5 position is electronically favored over attack at the C2 position because the resulting sigma complex allows for more effective delocalization of the positive charge without placing it on the already electron-deficient N3 nitrogen nih.gov.

Deprotonation and Re-aromatization: A weak base, typically water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that was attacked by the nitronium ion. This step restores the aromaticity of the imidazole ring, yielding the final 1-methyl-4-nitroimidazole product.

Introduction of the Hydroxyl Group at C5 Position

Once the 1-methyl-4-nitroimidazole precursor has been synthesized, the next crucial step is the introduction of a hydroxyl group at the C5 position. Direct hydroxylation of a C-H bond at this position is challenging. Therefore, the most effective strategies involve first placing a good leaving group at the C5 position, which can then be displaced by a hydroxide (B78521) nucleophile. This proceeds via a nucleophilic aromatic substitution (SNAF) mechanism, which is facilitated by the electron-withdrawing nitro group at the C4 position.

The primary method for introducing the C5-hydroxyl group is hydrolytic, relying on nucleophilic substitution. This requires a precursor where the C5 position is activated with a suitable leaving group.

Two main precursors are used for this transformation:

1-Methyl-4,5-dinitroimidazole: Further nitration of 1-methyl-4-nitroimidazole can yield the dinitro derivative. The nitro group at the C5 position is highly activated by the adjacent nitro group at C4 and the ring nitrogens, making it an excellent leaving group. Treatment of 1-methyl-4,5-dinitroimidazole with a hydroxide source, such as aqueous sodium hydroxide, results in the displacement of the C5-nitro group to form 1-methyl-4-nitro-5-hydroxyimidazole osi.lv.

1-Methyl-4-nitro-5-chloroimidazole: Another effective precursor is the 5-chloro derivative, which can be synthesized by nitrating 1-methyl-5-chloroimidazole google.com. The chloride atom at the C5 position serves as a good leaving group in nucleophilic aromatic substitution reactions. The hydrolysis of this compound with a base provides the target hydroxylated product osi.lv.

While direct oxidative C-H hydroxylation is a known transformation in other systems, it is less common for the controlled synthesis of this specific molecule. Most oxidative processes reported for nitroimidazoles relate to metabolic degradation pathways or advanced oxidative processes for environmental remediation, which often lead to a mixture of products or complete mineralization rather than the desired synthetic intermediate nih.govresearchgate.net.

Table 2: Precursors for Nucleophilic Aromatic Substitution to Introduce C5-Hydroxyl Group
PrecursorLeaving Group at C5Reaction TypeNucleophileReference
1-Methyl-4,5-dinitroimidazoleNitro (-NO₂)Nucleophilic Aromatic Substitution (Hydrolysis)Hydroxide (OH⁻) osi.lv
1-Methyl-4-nitro-5-chloroimidazoleChloro (-Cl)Nucleophilic Aromatic Substitution (Hydrolysis)Hydroxide (OH⁻) osi.lv

For the synthesis of this compound, the literature strongly points towards a non-catalytic, two-step pathway for introducing the hydroxyl group: installation of a leaving group, followed by nucleophilic substitution. While transition-metal-catalyzed C-H hydroxylation is an active area of modern chemical research, its application for the direct and regioselective hydroxylation of a C-H bond on a pre-functionalized nitroimidazole ring is not a commonly reported synthetic method. The high reactivity and specific electronic nature of the nitroimidazole ring system favor the nucleophilic aromatic substitution pathway, which is efficient and high-yielding without the need for complex catalytic systems.

Nucleophilic Substitution Strategies for Hydroxyl Installation

The introduction of a hydroxyl group at the C-5 position of a 1-methyl-4-nitroimidazole scaffold is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy relies on the presence of a suitable leaving group at the target position and the powerful electron-withdrawing effect of the adjacent nitro group at C-4. The nitro group activates the imidazole ring, making the carbon atom at the C-5 position electrophilic and susceptible to attack by nucleophiles.

Halogens, such as bromine or iodine, are effective leaving groups in this context. Precursors like 1-methyl-4-nitro-5-bromoimidazole or 1-methyl-4-nitro-5-iodoimidazole are common starting materials. The reaction proceeds when a strong nucleophile, such as a hydroxide (OH⁻) or methoxide (B1231860) (CH₃O⁻) ion, attacks the C-5 carbon. This attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the nitro group. The subsequent expulsion of the halide ion restores the aromaticity of the ring, yielding the desired 5-substituted product. researchgate.net In the case of using methoxide, a 5-methoxy derivative is formed, which can then be converted to the final 5-hydroxy compound via ether cleavage.

The leaving ability of the nitro group itself can also be exploited in nucleophilic substitution reactions, although this is more common when the aromatic nucleus possesses multiple nitro groups. nih.govacs.org The two nitrogen atoms within the imidazole ring also contribute to the electron deficiency of the ring, further facilitating nucleophilic attack. nih.gov

Table 1: Representative Conditions for Nucleophilic Substitution on Nitroimidazoles

Precursor Nucleophile Solvent Conditions Product Type
4(5)-Bromo/Iodo-nitroimidazole Methoxide Methanol Reflux Methoxy-nitroimidazole
4(5)-Bromo/Iodo-nitroimidazole Phenoxide Aprotic Solvent Heat Phenoxy-nitroimidazole
2,4-Dihalo-1-methyl-5-nitroimidazole Amines, Thiols Varies Varies 4-Amino/Thio-substituted

N-Alkylation Strategies for 1-Methyl Group Introduction

The introduction of the methyl group onto the N-1 nitrogen of the imidazole ring is a critical step in the synthesis of the target molecule. This N-alkylation reaction must be carefully controlled to ensure the correct isomer is formed.

For a precursor like 4-nitroimidazole, two possible products can be formed upon methylation: 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole. The outcome of the reaction is governed by a combination of electronic and steric factors, as well as the reaction conditions. researchgate.net

Studies have shown that the alkylation of 4-nitroimidazole generally favors the formation of the N-1 alkylated product, which corresponds to the 1-alkyl-4-nitroimidazole isomer. researchgate.net This regioselectivity can be attributed to the electronic influence of the nitro group. In acidic media, temperature can play a crucial role in determining the isomeric ratio; lower temperatures may favor the 5-nitro isomer, while higher temperatures can lead to the thermodynamically more stable 4-nitro isomer. rsc.org For synthetic purposes aimed at obtaining the 1,4-substituted pattern, conditions are chosen to maximize the formation of this isomer.

The N-alkylation of the imidazole ring is typically performed under basic conditions. A base is required to deprotonate the N-H of the imidazole, generating a more nucleophilic imidazolate anion, which then reacts with an alkylating agent like methyl iodide or dimethyl sulfate.

The choice of base, solvent, and temperature significantly impacts the reaction's efficiency and yield. Common bases include potassium carbonate (K₂CO₃) and potassium hydroxide (KOH). Solvents such as acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are frequently employed. researchgate.net Research indicates that conducting the reaction at elevated temperatures, such as 60°C, markedly improves the yields compared to reactions run at room temperature. researchgate.net Specifically, the use of potassium carbonate as the base in acetonitrile at 60°C has been shown to be an effective condition for producing N-alkylated nitroimidazoles in good yields. researchgate.net

Table 2: Effect of Reaction Conditions on the N-Alkylation of 4-Nitroimidazole

Alkylating Agent Base Solvent Temperature Yield Reference
Ethyl Bromoacetate K₂CO₃ CH₃CN 60°C 85% researchgate.net
Benzyl (B1604629) Bromide K₂CO₃ CH₃CN 60°C 82% researchgate.net
Methyl Iodide K₂CO₃ CH₃CN 60°C 66% researchgate.net

Cyclization Reactions in Imidazole Synthesis

The formation of the imidazole ring itself is accomplished through cyclization reactions, which involve the condensation of smaller molecular fragments to build the heterocyclic core.

While the target molecule is a 5-hydroxyimidazole, understanding the synthesis of related 1-hydroxyimidazoles provides insight into the fundamental condensation strategies for forming the imidazole ring with an N-oxide or N-hydroxy functionality. One powerful method is a one-pot, four-component reaction. semanticscholar.org This approach involves the condensation of hydroxylamine (B1172632), a benzonitrile (B105546), an arylglyoxal, and a 1,3-dicarbonyl compound (like Meldrum's acid or dimedone) in a solvent such as ethanol (B145695) under reflux. semanticscholar.org This catalyst-free method is efficient and offers high yields of 1-hydroxy-2,4,5-trisubstituted imidazoles. semanticscholar.org

Other established methods for imidazole ring formation include the Radziszewski reaction, which involves the condensation of an α-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. researchgate.net

The mechanism for the four-component synthesis of 1-hydroxyimidazoles illustrates the key steps of imidazole ring formation. semanticscholar.org The process can be described as follows:

Intermediate Formation: Initially, two key intermediates are formed. The addition of hydroxylamine to a benzonitrile generates an amidoxime (B1450833) intermediate. Concurrently, a Knoevenagel condensation occurs between the arylglyoxal and the 1,3-dicarbonyl compound. semanticscholar.org

Michael Addition: The amidoxime then acts as a Michael donor and adds to the α,β-unsaturated dicarbonyl species formed in the previous step. semanticscholar.org

Intramolecular Cyclization: The resulting adduct undergoes an intramolecular nucleophilic addition, where a nitrogen atom attacks a carbonyl carbon, leading to the formation of a five-membered heterocyclic intermediate. semanticscholar.org

Dehydration and Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate, followed by an intramolecular hydrogen shift, to yield the stable, aromatic 1-hydroxy-imidazole ring. semanticscholar.org

In other cyclization pathways, such as those involving propargylamines, the mechanism can involve nucleophilic addition to an intermediate like a ketenimine, followed by a metal-catalyzed electrophilic cyclization and tautomerism to form the imidazole ring. chim.it Regardless of the specific precursors, the core mechanism typically involves the formation of C-N bonds through nucleophilic attack and a final dehydration or similar elimination step to achieve aromatization. youtube.com

Elucidation of Chemical Reactivity and Transformation Pathways of 1 Methyl 4 Nitro 5 Hydroxyimidazole

Reactivity of the Nitro Group: Reduction Mechanisms

The nitro group is the primary site of reactivity in many nitroimidazole derivatives. rsc.orgsci-hub.se Its strong electron-withdrawing nature makes it susceptible to reductive transformations, which are often the basis for the biological activity of this class of compounds. mdpi.comnih.gov The reduction process is complex, involving multiple electron and proton transfer steps.

Multi-electron Reduction Pathways of the Nitro Moiety

The reduction of the nitro group in nitroaromatic compounds is a multi-step process that can proceed through different pathways depending on the reducing agent and reaction conditions. nih.gov The complete reduction of the nitro group (–NO₂) to an amino group (–NH₂) is a six-electron process. nih.gov This transformation can occur via a series of two-electron steps or through single-electron transfers that generate radical intermediates. nih.govmdpi.com

Under enzymatic or chemical reduction, the nitro group sequentially forms nitroso, N-hydroxylamino, and finally, amino functional groups. nih.gov The initial single-electron reduction forms a nitro radical anion, a process that is often reversible in the presence of oxygen. openmedscience.com In anaerobic conditions, further reduction ensues, leading to the formation of highly reactive species that can interact with other molecules. mdpi.comopenmedscience.com

Step 1 (Two electrons): R-NO₂ → R-NO (Nitroso derivative)

Step 2 (Two electrons): R-NO → R-NHOH (Hydroxylamine derivative)

Step 3 (Two electrons): R-NHOH → R-NH₂ (Amino derivative)

This stepwise reduction highlights the formation of key intermediate species that possess distinct chemical properties and reactivities. nih.govorientjchem.org

Intermediate Species in Nitro Group Reduction

Several transient and isolable intermediates are formed during the reduction of the nitro group in nitroimidazoles. The characterization of these species is crucial for understanding the compound's reaction mechanisms.

Nitro Radical Anion (R-NO₂⁻•): The first intermediate is the nitro radical anion, formed by a single-electron transfer to the nitroimidazole. nih.govresearchgate.net This species is often transient and its formation is a critical activation step. openmedscience.com

Nitrosoimidazole (R-NO): A two-electron reduction of the nitro group leads to the corresponding nitroso derivative. nih.gov Nitrosoimidazoles are highly reactive and have been identified as potent biologically active species, suggesting they may be more readily converted to the ultimate active forms. nih.gov

Hydroxylamine (B1172632) Derivative (R-NHOH): Further reduction of the nitroso group yields the hydroxylamine derivative. nih.gov This intermediate is a key precursor to the final amine product and can undergo further reactions, including rearrangements or dehydration. unimib.it

The following table summarizes the key intermediates in the reduction of a generic nitroimidazole.

Intermediate Species Oxidation State of Nitrogen Formation Pathway Significance
Nitro Radical Anion+31-electron reduction of nitro group. nih.govInitial, often reversible, activation step. openmedscience.com
Nitrosoimidazole+12-electron reduction of nitro group. nih.govHighly reactive bactericidal species. nih.gov
Hydroxylamine-14-electron reduction of nitro group. nih.govPrecursor to the final amine product. unimib.it

This table provides a generalized summary of intermediates in nitroimidazole reduction.

Influence of Substituents on Nitro Group Reactivity

The reactivity of the nitroimidazole core is significantly modulated by the nature and position of its substituents. rsc.orgsci-hub.se The electron-withdrawing character of the nitro group itself is a dominant factor, increasing the electrophilicity of the molecule. rsc.orgresearchgate.net

In the case of 1-Methyl-4-nitro-5-hydroxyimidazole, the key substituents are the methyl group at the N1 position, the nitro group at C4, and the hydroxyl group at C5.

Hydroxyl Group at C5: The hydroxyl group at C5 can be deprotonated to form an enolate, which significantly alters the electronic characteristics of the ring and can influence the reactivity of the adjacent nitro group.

Computational studies using quantum-chemical descriptors have shown that substituents affect properties such as ionization potential, electrophilicity, and chemical hardness, with the main reactivity often centered on the nitro group and the N3 atom of the imidazole (B134444) ring. rsc.orgsci-hub.se

Transformations Involving the Hydroxyl Group

The hydroxyl group at the C5 position of this compound is a key site for synthetic modification, allowing for the introduction of various functional groups through alkylation, etherification, and functional group interconversion. The acidity of this hydroxyl group is enhanced by the adjacent electron-withdrawing nitro group, facilitating its deprotonation to form a reactive nucleophile.

Alkylation and Etherification of the Hydroxyl Group

The C5-hydroxyl group can be readily alkylated or etherified to produce a diverse range of derivatives. The reaction typically proceeds by first deprotonating the hydroxyl group with a suitable base to form the corresponding alkoxide or enolate, which then acts as a nucleophile. google.com

A versatile and widely used method for the etherification of alcohols is the Mitsunobu reaction . scribd.comscribd.com This reaction allows for the condensation of an alcohol with a suitable acidic component (such as another alcohol or a phenol) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, Ph₃P) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). scribd.com This method is known for its mild conditions and for proceeding with an inversion of stereochemistry at the alcohol center, although the latter is not relevant for the planar imidazole ring. scribd.com

The general scheme for etherification via the Mitsunobu reaction would be: R-OH + R'-OH + Ph₃P + DEAD → R-O-R' + Ph₃P=O + EtO₂C-NH-NH-CO₂Et

This protocol could be applied to this compound to synthesize various ether derivatives by reacting it with different primary or secondary alcohols.

Reactions Leading to Functional Group Interconversion at C5

The hydroxyl group at C5 can be converted into a variety of other functional groups, significantly expanding the synthetic utility of the parent compound. These interconversions often involve transforming the hydroxyl group into a better leaving group, such as a sulfonate ester (tosylate, mesylate), which can then be displaced by a nucleophile. vanderbilt.edu

Key functional group interconversions include:

Conversion to Halides: The hydroxyl group can be converted to a halide (Cl, Br, I). This can be achieved using standard reagents such as thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. vanderbilt.edu Alternatively, the hydroxyl group can first be converted to a sulfonate ester, which is an excellent leaving group, and then displaced by a halide ion in a Finkelstein-type reaction. vanderbilt.edu

Conversion to a Thiol Group: The synthesis of 1-Methyl-4-nitro-5-thioimidazole demonstrates a direct functional group interconversion from the hydroxyl to a thiol group. lgcstandards.com This transformation can be achieved through various methods, such as converting the hydroxyl group to a leaving group followed by reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH).

The following table outlines potential functional group interconversions at the C5 position.

Starting Group Reagent(s) Product Group Reaction Type
-OHSOCl₂ or Ph₃P/CCl₄-ClNucleophilic Substitution
-OHPBr₃ or Ph₃P/CBr₄-BrNucleophilic Substitution
-OH1. R'SO₂Cl 2. NaX (X=Cl, Br, I)-XLeaving Group Formation & Nucleophilic Substitution
-OHe.g., Lawesson's reagent or P₄S₁₀-SHThionation
-OHPh₃P, DEAD, HN₃-N₃ (Azide)Mitsunobu Reaction

This table presents common and plausible functional group interconversions based on established organic chemistry principles. vanderbilt.edu

The reactivity of the imidazole ring in this compound is intricately governed by the electronic properties of its substituents: the methyl group at the N-1 position, the strongly electron-withdrawing nitro group at C-4, and the electron-donating hydroxyl group at C-5.

Electrophilic and Nucleophilic Substitution on the Imidazole Ring

The imidazole ring's aromatic character allows it to undergo substitution reactions, but the regioselectivity and feasibility of these reactions are dictated by the combined influence of its substituents.

Directing Effects of Existing Substituents

The substituents on the this compound ring exert significant directing effects on potential substitution reactions.

1-Methyl Group: As an electron-donating group, the methyl group at the N-1 position generally activates the imidazole ring for electrophilic attack.

4-Nitro Group: This is a potent electron-withdrawing group (EWG) that deactivates the ring towards electrophilic substitution. mdpi.com Conversely, it strongly enhances the ring's electrophilicity, making it more susceptible to nucleophilic attack, particularly at positions adjacent to the nitro group. sci-hub.se The inductive effect of the nitro group also provokes major changes in the physicochemical features and chemical reactivity of the molecule. sci-hub.sersc.org

5-Hydroxy Group: The hydroxyl group is an electron-donating group (EDG) that activates the ring for electrophilic substitution. Its deprotonation to form an olate anion further enhances this electron-donating capacity.

The interplay of these groups creates a nuanced reactivity profile. The strong deactivating effect of the nitro group generally makes electrophilic substitution challenging. For nucleophilic substitution, the nitro group is the dominant directing influence, activating the ring for such reactions.

Site Selectivity in Ring Substitutions

Site selectivity is a direct consequence of the directing effects of the substituents.

Electrophilic Substitution: Imidazole itself typically undergoes electrophilic substitution at the C-4 or C-5 positions. mdpi.com However, in this molecule, these positions are already occupied. The remaining C-2 position is the most likely site for electrophilic attack, though the reaction is disfavored due to the powerful deactivating effect of the adjacent C-4 nitro group.

Nucleophilic Substitution: Nucleophilic substitution is more characteristic for this compound due to the C-4 nitro group. mdpi.com This group enhances the electrophilicity of the ring, facilitating nucleophilic attack. The most probable sites for nucleophilic aromatic substitution would be the positions activated by the nitro group. In some related nitro-heterocyclic compounds, the nitro group itself can act as a leaving group during nucleophilic substitution. researchgate.net Furthermore, functionalization at the C-5 position, such as the conversion of the hydroxyl group to a better leaving group (e.g., a chloro group), can enable nucleophilic substitution at this site, as seen in the synthesis of the immunosuppressant azathioprine (B366305) from 1-methyl-4-nitro-5-chloroimidazole. e-bookshelf.de

Prototropic Tautomerism and its Chemical Implications

Unlike unsubstituted imidazoles that exhibit annular tautomerism, this compound, being N-substituted, undergoes a different form of tautomerism involving the C-5 hydroxyl group. thieme-connect.de This equilibrium is analogous to the 1-hydroxyimidazole (B8770565)/imidazole N-oxide tautomerism observed in related compounds. mdpi.compublish.csiro.aupublish.csiro.auresearchgate.net

Equilibrium Between 1-Hydroxy and N-Oxide Tautomers

1-hydroxyimidazoles can exist in equilibrium between two prototropic forms: the N-hydroxyimidazole and the imidazole N-oxide tautomer. publish.csiro.audntb.gov.ua For this compound, this involves the migration of the proton from the C-5 hydroxyl group, leading to an equilibrium between the hydroxy form and a zwitterionic N-oxide form. Studies on analogous compounds have shown that this equilibrium can involve comparable amounts of both tautomers in solution. mdpi.com The formation of an internal hydrogen bond, for instance between an N-oxide group and a suitable hydrogen donor on a substituent, can stabilize the N-oxide tautomer. acs.org

Solvent and Substituent Effects on Tautomeric Preferences

The position of the tautomeric equilibrium is highly sensitive to both the solvent environment and the electronic nature of the other ring substituents. mdpi.commdpi.comnih.gov

Solvent Effects: The polarity of the solvent plays a crucial role. More polar solvents can differentially stabilize the tautomers, potentially altering their relative populations. mdpi.com It has been demonstrated that in a d6-DMSO solution, the N-oxide tautomeric form of similar compounds can be prevalent due to stabilization effects. publish.csiro.auresearchgate.net The nature of the solvent can influence the equilibrium by its proton-donating or proton-withdrawing properties. researchgate.net

Substituent Effects: The electronic properties of the ring substituents heavily influence tautomeric preference. The presence of a strong electron-withdrawing group, such as the C-4 nitro group in the target molecule, has been shown to favor the imidazole N-oxide tautomer. publish.csiro.aupublish.csiro.au

FactorEffect on Tautomeric EquilibriumExample from Literature
Solvent PolarityCan affect the stability of individual tautomers to different extents, potentially shifting the equilibrium. mdpi.com Both tautomers can coexist in solution. mdpi.comIn d6-DMSO, the N-oxide form of some 2-(3-chromenyl)-1-hydroxyimidazoles is prevalent. publish.csiro.auresearchgate.net
Electron-Withdrawing SubstituentsTend to favor the prevalence of the imidazole N-oxide tautomer. publish.csiro.aupublish.csiro.auAn electron-withdrawing chromenyl moiety at C-2 leads to the prevalence of the N-oxide tautomer in the solid state. publish.csiro.au
Internal Hydrogen BondingCan stabilize the N-oxide tautomer if a suitable H-bond donor/acceptor pair is possible. acs.orgA 2-carboxamide (B11827560) moiety on a benzimidazole (B57391) N-oxide stabilizes the N-oxide form via an internal hydrogen bond. acs.org

Formation of Ionic Forms and their Chemical Behavior

This compound can exist in ionic forms under both basic and acidic conditions, which significantly alters its chemical behavior.

Under basic conditions, the acidic proton of the C-5 hydroxyl group can be removed to form a sodium salt, sodium 1-methyl-4-nitro-1H-imidazol-5-olate. This deprotonation results in the formation of a stable enolate anion. The formation of this anion enhances the electron-donating character of the substituent at C-5, which would, in turn, activate the ring towards electrophilic attack, although this is still counteracted by the C-4 nitro group. The olate is a key intermediate for coordination with metal ions.

Under acidic conditions, the pyridine-like nitrogen at the N-3 position can be protonated to form an imidazolium (B1220033) cation. sci-hub.se The basic pKa of the parent 1-methyl-4-nitro-1H-imidazole is reported to be very low (-0.53), indicating that a strong acid is required for protonation. thieme-connect.desci-hub.se The formation of the imidazolium ion would further deactivate the entire ring system to electrophilic attack due to the positive charge.

Ionic FormFormation ConditionChemical Behavior
1-Methyl-4-nitro-1H-imidazol-5-olate (Anion)Basic (e.g., NaOH) Increased electron-donating character from the C-5 position; serves as a precursor for coordination chemistry.
1-Methyl-4-nitro-5-hydroxy-1H-imidazolium (Cation)Strongly Acidic thieme-connect.desci-hub.seThe ring is strongly deactivated towards electrophilic substitution. sci-hub.se

Formation of Ionic Forms via Neutralization Reactions

This compound is an acidic compound capable of donating a proton from its hydroxyl group. This acidic nature is attributed to the electron-withdrawing effect of the adjacent nitro group, which stabilizes the resulting conjugate base. The acidity of the hydroxyl group is a key factor in the formation of ionic forms of the molecule through neutralization reactions with bases.

The reaction with a base, such as sodium hydroxide (B78521), results in the deprotonation of the 5-hydroxy group to form the corresponding sodium salt, sodium 1-methyl-4-nitro-1H-imidazol-5-olate. This salt exists as a stable enolate, where the negative charge is delocalized across the oxygen atom and the imidazole ring, further enhancing its stability. The formation of this ionic species is a straightforward acid-base reaction.

CompoundpKa (Conjugate Acid)pKa (N-H Proton)Reference
1-Methyl-4-nitro-1H-imidazole-0.53- thieme-connect.de
1-Methyl-5-nitro-1H-imidazole2.13- thieme-connect.de
4-Nitro-1H-imidazole~ -0.19.3 sci-hub.se

This table presents pKa values for related nitroimidazole compounds to illustrate the electronic influence of the nitro group. A lower pKa of the conjugate acid indicates weaker basicity, while a lower pKa of the N-H proton indicates stronger acidity.

The deprotonation of this compound to its ionic form is a critical transformation that significantly alters its chemical properties and subsequent reactivity.

Influence of Charge State on Chemical Reactivity

The charge state of this compound, whether it is in its neutral form or as its anionic (enolate) counterpart, profoundly influences its chemical reactivity. The distribution of electron density and the presence of a formal negative charge in the ionic form lead to different reaction pathways and selectivities compared to the neutral molecule.

Reactivity of the Neutral Form:

In its neutral state, the hydroxyl group at the C5 position can participate in reactions typical of alcohols, such as esterification. However, research on related 1-hydroxyimidazoles indicates that reactions with electrophiles, such as alkylating agents, can selectively occur at the oxygen of the hydroxy group. researchgate.netresearchgate.net This suggests that the oxygen atom is a primary site for electrophilic attack in the neutral form.

Reactivity of the Ionic Form (Enolate):

The formation of the 1-methyl-4-nitro-1H-imidazol-5-olate anion dramatically enhances its nucleophilicity. The negative charge is delocalized, but a significant portion resides on the oxygen atom, making it a potent nucleophile. This increased nucleophilicity makes the ionic form more reactive towards a variety of electrophiles.

The enhanced reactivity of the enolate form is significant in synthetic applications, where it can serve as a precursor for the introduction of various functional groups at the C5 position through reactions with electrophiles.

FormCharge StateKey Reactive SiteTypical ReactionsRelative Reactivity with Electrophiles
This compoundNeutral5-Hydroxy group (Oxygen)Esterification, O-AlkylationLower
1-Methyl-4-nitro-1H-imidazol-5-olateAnionic5-Olate (Oxygen)Alkylation, AcylationHigher

The differential reactivity between the neutral and ionic forms allows for controlled chemical transformations and the synthesis of a variety of derivatives of this compound.

Advanced Spectroscopic and Crystallographic Characterization of 1 Methyl 4 Nitro 5 Hydroxyimidazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Methyl-4-nitro-5-hydroxyimidazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the complete structure of the molecule.

Proton NMR (¹H NMR) is instrumental in identifying the positions and chemical environments of hydrogen atoms within the molecule. For the sodium salt of this compound (sodium 1-methyl-4-nitro-1H-imidazol-5-olate), the spectrum provides clear signals for the substituents. In a D₂O solvent, a singlet peak appears around 3.45 ppm, which corresponds to the three protons of the N-methyl (N-CH₃) group. nih.gov Another singlet at approximately 8.10 ppm is characteristic of the single proton attached to the C2 carbon of the imidazole (B134444) ring. nih.gov

For comparison, the related compound 1-methyl-4-nitro-1H-imidazole, which lacks the 5-hydroxy group, shows distinct signals in DMSO-d6: a singlet for the N-methyl protons at 3.75 ppm, a doublet for the C2-proton at 8.35 ppm, and a doublet for the C5-proton at 7.80 ppm. researchgate.net The presence of the hydroxyl group (or olate in the salt form) at the C5 position in the target compound eliminates the C5-proton, simplifying the aromatic region of the spectrum and influencing the chemical shifts of the remaining protons.

Table 1: ¹H NMR Data for Sodium 1-Methyl-4-nitro-5-hydroxyimidazolate and a Related Compound

CompoundSolventProtonChemical Shift (δ ppm)Multiplicity
Sodium 1-Methyl-4-nitro-5-hydroxyimidazolateD₂ON-CH₃3.45Singlet
C2-H8.10Singlet
1-Methyl-4-nitro-1H-imidazoleDMSO-d6N-CH₃3.75Singlet
C2-H8.35Doublet
C5-H7.80Doublet

This table is interactive. Click on the headers to sort the data.

Carbon-13 NMR provides a detailed map of the carbon framework of the molecule. For the sodium salt of this compound, the carbon attached to the nitro group is confirmed by a signal in the range of δ 145–150 ppm. nih.gov In the related compound 1-methyl-4-nitro-1H-imidazole, the ¹³C NMR spectrum in DMSO-d6 shows the C4 carbon (attached to the nitro group) at 146.9 ppm, the C5 carbon at 138.1 ppm, the C2 carbon at 122.6 ppm, and the methyl carbon at 34.2 ppm. researchgate.net The substitution of the C5 hydrogen with a hydroxyl group significantly alters the chemical shift of the C5 carbon and adjacent carbons due to electronic effects.

Table 2: ¹³C NMR Data for 1-Methyl-4-nitro-1H-imidazole

CompoundSolventCarbon AtomChemical Shift (δ ppm)
1-Methyl-4-nitro-1H-imidazoleDMSO-d6C4-NO₂146.9
C5138.1
C2122.6
N1-CH₃34.2

This table is interactive. Click on the headers to sort the data.

While one-dimensional NMR provides fundamental data, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful for unambiguously assigning proton and carbon signals, especially in complex molecules. COSY would establish correlations between coupled protons, while HSQC and HMBC would link protons to their directly attached carbons and to carbons two or three bonds away, respectively. Although specific applications of these techniques to this compound are not extensively documented in public literature, their use would be standard procedure in a comprehensive structural analysis to confirm the connectivity between the methyl group, the imidazole ring, and the relative positions of the nitro and hydroxy substituents.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₄H₅N₃O₃. The theoretical monoisotopic mass calculated from this formula is 143.033192 Da. An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the compound's identity and purity. For comparison, the related compound 1-methyl-4-nitro-1H-imidazol-5-amine (C₄H₆N₄O₂) has a calculated exact mass of 142.04907545 Da. nih.gov

The study of fragmentation patterns in mass spectrometry offers valuable clues about a molecule's structure. In nitroimidazole compounds, common fragmentation pathways involve the nitro group. The loss of NO (30 Da) and NO₂ (46 Da) are characteristic fragmentation patterns for nitroaromatic compounds. bldpharm.com

Studies on related methylated nitroimidazoles provide insight into the expected behavior of this compound. Research on 1-methyl-5-nitroimidazole (B135252) and 1-methyl-4-nitroimidazole (B145534) shows that methylation at the N1 position significantly influences fragmentation. nih.govutupub.fi For instance, methylation can suppress the formation of NO and NO⁺ radicals, which are key fragments in non-methylated nitroimidazoles. utupub.fi In electron transfer experiments with 1-methyl-4-nitroimidazole, the most abundant fragment anion observed is often NO₂⁻, resulting from the cleavage of the C-NO₂ bond. nih.gov The formation of the parent anion and fragments resulting from the loss of neutral NO₂ are also observed. nih.gov This suggests that under mass spectrometric analysis, this compound would likely exhibit primary fragmentation pathways involving the loss of the nitro group and other small neutral molecules.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide detailed information on the molecule's functional groups and bonding arrangements.

The infrared spectrum of this compound (IOH) and related nitroimidazoles is dominated by vibrations associated with the nitro (NO₂) group, the imidazole ring, and the hydroxyl (O-H) group. researchgate.net The nitro group, being highly polar, gives rise to particularly strong and characteristic IR bands. spectroscopyonline.com

Key vibrations include:

NO₂ Vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ group are among the most prominent features in the IR spectrum. For nitroaromatic compounds, the asymmetric stretch typically appears in the 1560-1500 cm⁻¹ region, while the symmetric stretch is found between 1380-1300 cm⁻¹. spectroscopyonline.com

Imidazole Ring Vibrations: The C=N and C=C stretching vibrations within the imidazole ring occur in the 1550-1350 cm⁻¹ range. asianpubs.org For instance, in the related compound ornidazole, these vibrations are assigned to bands at 1522, 1455, and 1366 cm⁻¹. asianpubs.org

O-H and C-H Vibrations: The O-H stretching vibration is expected to produce a broad band in the high-frequency region (typically 3600-3200 cm⁻¹), characteristic of a hydroxyl group. C-H stretching vibrations from the methyl group and the imidazole ring are anticipated around 3100-2800 cm⁻¹. researchgate.net

C-N Vibrations: The stretching of the C-NO₂ bond is generally observed as a medium-intensity peak in the 890-835 cm⁻¹ range. spectroscopyonline.com

Computational studies using Density Functional Theory (DFT) on similar nitroimidazole structures, such as 2-nitroimidazole (B3424786) and 4-nitroimidazole (B12731), have been extensively used to assign these vibrational modes with high accuracy, often showing good agreement between experimental and calculated wavenumbers. mdpi.comresearchgate.netasianpubs.org

Table 1: Characteristic Vibrational Frequencies for Nitroimidazole Derivatives

Functional Group Vibration Mode Typical Wavenumber Range (cm⁻¹) Reference
Nitro (NO₂) Asymmetric Stretch 1560 - 1500 spectroscopyonline.com
Nitro (NO₂) Symmetric Stretch 1380 - 1300 spectroscopyonline.com
Imidazole Ring C=N / C=C Stretch 1550 - 1350 asianpubs.org
Hydroxyl (O-H) Stretch 3600 - 3200 researchgate.net
Methyl (C-H) Stretch 3100 - 2800 researchgate.net

This table provides generalized data based on related compounds. Precise peak positions for this compound may vary.

1-Hydroxyimidazole (B8770565) derivatives, including this compound, can exist in prototropic tautomeric forms: the N-hydroxy form and the N-oxide form. nih.govresearchgate.net Vibrational spectroscopy is a key method for distinguishing between these tautomers in different states (solution or solid). researchgate.netresearchgate.net

The stabilization of one tautomer over the other depends on factors like substituents and the surrounding environment, particularly the ability to form hydrogen bonds. researchgate.netacs.org In the solid state, X-ray analysis of related compounds has shown that strong intermolecular O-H···N hydrogen bonds can form, giving rise to supramolecular chains or dimers. researchgate.netacs.org These strong interactions produce distinct and often broad bands in the IR spectrum. For example, in a benzimidazole (B57391) N-oxide derivative existing as the N-hydroxy tautomer in the crystal, strong O-H···N bonding was assigned to two broad bands at 2367 and 2526 cm⁻¹. acs.org The presence or absence of such bands, along with shifts in the N-O stretching vibration (for the N-oxide form), provides a clear vibrational signature to identify the predominant tautomeric form in the solid state. acs.org

Electronic Spectroscopy (UV-Vis) and Excited State Properties

Electronic spectroscopy probes the transitions between electronic energy levels within the molecule, providing insight into its chromophoric system.

The nitroimidazole core is a potent chromophore, largely due to the electron-withdrawing nature of the nitro group attached to the aromatic imidazole ring. ontosight.aithieme-connect.de Nitroaromatic compounds are known for their strong absorption in the near-ultraviolet (UV) region. mdpi.com

For instance, the parent compound 4-nitroimidazole exhibits a strong absorption peak at approximately 300 nm, which tails off towards 400 nm. mdpi.com This absorption corresponds to electronic transitions within the molecule, primarily n → π* and π → π* transitions associated with the nitro group and the imidazole ring. mdpi.com The exact position and intensity of the absorption maximum (λmax) for this compound would be influenced by the methyl and hydroxyl substituents, but it is expected to lie within this near-UV range. UV spectroscopy has limited value for detailed structural studies of imidazoles but is crucial for understanding their photochemical properties. thieme-connect.de

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to model the electronic excited states of molecules and predict their UV-Vis spectra. mdpi.comresearchgate.net This approach is widely applied to nitroimidazole derivatives to calculate vertical excitation energies (VEEs), oscillator strengths, and the nature of the electronic transitions. mdpi.comaip.orgresearchgate.net

TD-DFT calculations for related nitroimidazoles reveal that the lowest energy excited states (S₁ and S₂) are typically of n→π* character, involving the promotion of an electron from a non-bonding orbital on an oxygen of the nitro group to an anti-bonding π* orbital of the ring system. mdpi.comaip.org Higher energy states are often of π→π* character. aip.org These calculations help to assign the bands observed in experimental UV-Vis spectra and provide a deeper understanding of the molecule's photochemistry and excited-state dynamics. nih.govpku.edu.cn For example, conical intersections between excited state potential energy surfaces, which are critical for understanding decomposition mechanisms, can be explored using these methods. aip.org

Table 2: Calculated Vertical Excitation Energies (VEE) for Nitroimidazole Model Compounds

Compound S₁ (n→π*) VEE (eV) S₂ (n→π*) VEE (eV) S₃ (π→π*) VEE (eV)
2-Nitroimidazole 3.79 4.71 5.61
4-Nitroimidazole 3.92 4.70 6.30

Data from CASSCF(10,7)/6-31G(d) calculations. Source: aip.org

X-ray Crystallography for Precise Solid-State Structure Determination

Crystal structures of compounds containing the 1-methyl-4-nitro-1H-imidazol-5-yl moiety show that the molecules are often non-planar. researchgate.netresearchgate.net A significant structural feature is the twisting of the nitro group out of the plane of the imidazole ring. sci-hub.runih.gov In 1-methyl-5-nitroimidazole, for example, the dihedral angle between the nitro group and the imidazole ring is 5.60°. nih.gov This twisting is a common feature in nitro-substituted imidazoles.

The solid-state packing is typically governed by a network of intermolecular interactions. For a hydroxy-substituted imidazole, strong classical hydrogen bonds of the O–H···N type are expected, which can link molecules into dimers or chains. researchgate.net Weaker interactions, such as C–H···O hydrogen bonds and π–π stacking interactions between imidazole rings, also play a crucial role in building the final three-dimensional supramolecular assembly. researchgate.net Data collection at low temperatures (e.g., 100-170 K) is common to minimize thermal motion and obtain more precise structural data. researchgate.net The refinement of crystal structures is routinely performed using software packages like SHELXL.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the complete three-dimensional structure of crystalline solids, providing precise atomic coordinates. This technique is crucial for determining the absolute configuration of chiral molecules and for understanding the spatial arrangement of functional groups within the crystal lattice.

While a dedicated crystallographic study for this compound is not extensively reported in the reviewed literature, the structural characteristics can be inferred from studies on closely related nitroimidazole and hydroxyimidazole derivatives. For instance, the crystal structures of various substituted 1-hydroxyimidazoles have been determined, revealing key tautomeric forms and intermolecular interactions that are likely relevant to this compound. researchgate.netnih.gov In many of these derivatives, X-ray analysis has been instrumental in identifying the predominant tautomer, be it the N-hydroxy or the N-oxide form, in the solid state. researchgate.netnih.gov For related nitroimidazole compounds, SCXRD has confirmed the planarity of the imidazole ring and the torsion angles of the nitro group substituent.

High-resolution X-ray diffraction, often conducted at low temperatures (e.g., 100 K), is a valuable strategy to minimize thermal motion and obtain more precise structural data. In cases where crystal twinning occurs, advanced data analysis tools can be employed to deconvolute the diffraction patterns and resolve the crystal structure.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The following table presents typical bond lengths and angles observed in related nitroimidazole structures, which can serve as a reference for this compound.

Bond/AngleTypical Value (Å or °)Compound
C=O (carbonyl)1.219(2) Å2-(2-methyl-4-nitro-1H-imidazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide
Dihedral Angle (imidazole-benzene)64.46(7)°2-(2-methyl-4-nitro-1H-imidazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide
Dihedral Angle (imidazole-triazole)53.94(7)°4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole

This table is generated based on data from analogous compounds and serves as an illustrative guide.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules of this compound arrange themselves in a crystal is governed by a network of intermolecular interactions. These non-covalent forces are critical in determining the crystal's stability, melting point, and solubility.

Hydrogen Bonding: The presence of a hydroxyl group and a nitro group, along with the nitrogen atoms of the imidazole ring, makes this compound a prime candidate for extensive hydrogen bonding. In related 1-hydroxyimidazole derivatives, classical O-H···N hydrogen bonds are major interactions, often leading to the formation of chains or symmetric dimers. researchgate.netresearchgate.net N-H···O hydrogen bonds are also commonly observed, linking molecules into larger supramolecular assemblies. jsac.or.jp

π-π Stacking: The aromatic imidazole ring facilitates π-π stacking interactions, where the electron clouds of adjacent rings overlap. This type of interaction is a significant contributor to the crystal packing of many aromatic heterocyclic compounds and has been observed in various imidazole derivatives. researchgate.netresearchgate.net

Other Interactions: In addition to hydrogen bonding and π-π stacking, other weaker interactions can influence the crystal structure. These include C-H···O and C-H···N hydrogen bonds, as well as N-O···π interactions, where the oxygen of the nitro group interacts with the π-system of an adjacent imidazole ring. researchgate.netresearchgate.net These varied interactions collectively create a stable three-dimensional crystal lattice.

The table below summarizes the types of intermolecular interactions commonly found in the crystal structures of related nitroimidazole and hydroxyimidazole compounds.

Interaction TypeDescriptionExample Compounds
Hydrogen Bonding O-H···N, N-H···O, C-H···O, C-H···N1-hydroxy-5-(4-methyl-2-nitroimidazol-2-yl)-4-phenyl-2-(X-phenyl)-imidazole derivatives, 2-(2-methyl-4-nitro-1H-imidazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide
π-π Stacking Interaction between the aromatic imidazole rings.1-hydroxy-5-(4-methyl-2-nitroimidazol-2-yl)-4-phenyl-2-(X-phenyl)-imidazole derivatives
N-O···π Interaction Interaction between the oxygen of the nitro group and the imidazole π-system.4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, 1-hydroxy-5-(4-methyl-2-nitroimidazol-2-yl)-4-phenyl-2-(X-phenyl)-imidazole derivatives

This table is illustrative and based on findings from related molecular structures.

Computational Chemistry and Theoretical Modeling of 1 Methyl 4 Nitro 5 Hydroxyimidazole

Electronic Structure Investigations

The electronic characteristics of 1-methyl-4-nitro-5-hydroxyimidazole have been extensively studied to understand its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. numberanalytics.com

For imidazole (B134444) derivatives, the HOMO and LUMO are pivotal in describing charge transfer within the molecule. jchemrev.com In many imidazole systems, the S0 → S1 transition is characterized as a HOMO → LUMO transition. semanticscholar.org The spatial distribution of these orbitals provides a strategic way to understand the conducting or rectifying properties of molecular systems. chem-soc.si For instance, in some donor-acceptor molecules, the HOMO is localized on the donor part, and the LUMO is on the acceptor part. chem-soc.si This separation is fundamental to their function as molecular rectifiers. chem-soc.si

Theoretical studies on related imidazole derivatives have shown that the nature and position of substituents can significantly influence the energies of the frontier orbitals. rsc.org For example, the introduction of electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, respectively, thereby tuning the electronic properties of the molecule. rsc.org

The following table summarizes representative HOMO and LUMO energy values for related imidazole derivatives, calculated using various theoretical methods.

Compound/SystemHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Method/Basis Set
Imidazole Derivative A1-4.71-1.183.53B3LYP/6-31G
Imidazole Derivative A2-5.675-1.7663.909B3LYP/6-31G
Imidazole Derivative A3-4.785-1.2103.575B3LYP/6-31G
Imidazole Derivative A4-8.13-3.604.53B3LYP/6-31G
Imidazole Derivative A5-9.284-4.7444.54B3LYP/6-31G**

Data compiled from studies on various imidazole derivatives. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization and the stability of molecules. jchemrev.com It examines the interactions between filled and vacant orbitals, providing a quantitative measure of electronic delocalization, which is often associated with resonance and hyperconjugation effects.

In imidazole systems, NBO analysis reveals significant delocalization of π-electron density within the imidazole ring. researchgate.net This delocalization is a key contributor to the aromaticity and stability of the imidazole core. thieme-connect.desci-hub.se The interactions between the lone pair electrons on the nitrogen atoms and the π* anti-bonding orbitals of adjacent bonds are particularly important. These interactions, quantified as stabilization energies, indicate the extent of electron delocalization.

The planarity of the imidazole ring is well-supported by both experimental X-ray analysis and theoretical molecular orbital calculations, which confirm its aromatic character. thieme-connect.desci-hub.se Resonance structures, including dipolar forms, highlight the amphoteric nature of the molecule and its susceptibility to electrophilic attack at various positions. thieme-connect.desci-hub.se

Charge Distribution and Electrostatic Potentials

The charge distribution and molecular electrostatic potential (MEP) are fundamental to understanding the reactive behavior of a molecule, particularly its interactions with other charged or polar species. The MEP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).

For imidazole derivatives, the nitrogen atoms of the ring induce polarity. thieme-connect.desci-hub.se The pyridine-type nitrogen at the 3-position is typically a site of negative electrostatic potential, making it susceptible to electrophilic attack. In contrast, the C2 position can be a site of nucleophilic attack, although this often requires significant activation. thieme-connect.de

In nitro-substituted imidazoles, the nitro group is strongly electron-withdrawing, which significantly impacts the charge distribution. This leads to an increase in the dipole moment and can affect the molecule's physical properties, such as its melting point. For example, 1-methyl-4-nitro-1H-imidazole has a higher melting point (133 °C) compared to its 5-nitro isomer (51 °C), which can be partly attributed to differences in their dipole moments and crystal packing. thieme-connect.de

Theoretical studies on related systems, such as N-hydroxybenzimidazoles, have used MEP analysis to explain reactivity. acs.org The analysis helps in identifying the most reactive sites for electrophilic or nucleophilic attack. researchgate.net Similarly, for other energetic materials, surface electrostatic potentials are used to reveal the origin of reaction selectivity and sensitivity. mdpi.com

Quantum Chemical Calculations for Geometry Optimization and Energy Profiles

Quantum chemical calculations are indispensable for determining the stable three-dimensional structures of molecules and for mapping their potential energy surfaces.

Density Functional Theory (DFT) Applications for Ground State Structures

Density Functional Theory (DFT) has become a primary tool for the geometry optimization of organic molecules due to its favorable balance of accuracy and computational cost. arxiv.orgntnu.no DFT methods are widely used to predict the ground state structures of imidazole derivatives and related heterocyclic compounds. jchemrev.comacs.org

For various imidazole derivatives, DFT calculations, often using hybrid functionals like B3LYP, have been shown to provide geometric parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.netrsc.org For instance, studies on 1-hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole demonstrated the relevance of the chosen functional and basis set by comparing calculated absorption spectra with experimental data. semanticscholar.orgnih.gov

In the study of tautomerism in benzimidazole (B57391) N-oxide derivatives, DFT calculations were crucial in determining the relative stabilities of the N-hydroxy and N-oxide forms in both the gas phase and solution. acs.org The calculations showed that the N-hydroxy tautomer is generally more stable in the gas phase. acs.org Furthermore, DFT has been successfully applied to model the structures of larger systems, including those relevant to organic electronics, providing insights into conformational flexibility and electronic properties. arxiv.org

The following table presents a selection of optimized geometrical parameters for an imidazole derivative, showcasing the agreement between different levels of theory.

ParameterExperimental (X-ray)DFT (B3LYP/6-31G*)
C1-N32 Bond Length (Å)1.4211.405
C=C Bond Mode (cm⁻¹)1512 (IR)1514
C-N Bond Mode (cm⁻¹)1338 (IR)1344

Data compiled from a study on a 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole derivative. researchgate.net

Post-Hartree-Fock Methods for Enhanced Accuracy

While DFT is a powerful tool, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often employed when higher accuracy is required, especially for calculating energy profiles and reaction barriers. mdpi.comntnu.no These methods provide a more rigorous treatment of electron correlation, which can be critical for describing weak interactions and transition states. mdpi.com

For open-shell systems or systems with significant spin contamination, multireference methods or higher-level coupled-cluster calculations like CCSD(T) are necessary to obtain accurate energies. mdpi.com For example, in studying reaction mechanisms in energetic materials, MP2 and CCSD(T) have been used to calculate activation barriers, revealing how external factors like electric fields can alter reaction pathways. mdpi.com

Although computationally more demanding, these methods serve as important benchmarks for DFT results. ntnu.no The accurate prediction of properties like bond dissociation energies and barrier heights for high-energy compounds often relies on coupled cluster theory. acs.org The choice between DFT and post-Hartree-Fock methods depends on the specific research question and the required balance between computational cost and accuracy. ntnu.noresearchgate.net

Reaction Mechanism Prediction and Kinetic Studies

Theoretical investigations into the reaction mechanisms of nitroimidazoles are crucial for understanding their stability and decomposition pathways. These studies often employ quantum chemical methods to map out potential energy surfaces and identify the key structures involved in chemical transformations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The decomposition of nitroaromatic compounds can proceed through various channels. For nitroimidazoles, theoretical calculations have been instrumental in identifying transition state (TS) structures for key reaction steps. Transition state theory is a fundamental concept for calculating and understanding the rates of chemical reactions. The localization of a transition state, a first-order saddle point on the potential energy surface, is a critical step in predicting a reaction's feasibility.

Intrinsic Reaction Coordinate (IRC) analysis is then performed to confirm that the located transition state indeed connects the reactants and products. For instance, in the decomposition of model nitroimidazoles, IRC calculations have been used to verify the pathways for processes like nitro-nitrite isomerization.

Calculations of Activation Energies and Rate Constants

Once a transition state is localized, its energy relative to the reactants provides the activation energy barrier for the reaction. Computational studies on model nitroimidazoles have calculated these barriers for competing decomposition pathways. For example, in the thermal decomposition of nitroimidazoles, two major competing pathways on the ground state potential energy surface are NO₂ elimination and nitro-nitrite isomerization followed by NO elimination. colostate.eduacs.org

The calculated activation energies help in predicting which pathway is likely to be dominant under different conditions. The rate constants for these reactions can also be estimated using transition state theory, providing a quantitative measure of reaction speed. For instance, the total rate constant for the aqueous phase oxidation reaction of metronidazole (B1676534) (a related nitroimidazole) with the hydroxyl radical (HO•) at 298 K has been calculated to be 8.52 × 10⁹ M⁻¹ s⁻¹, which aligns well with experimental values. nih.gov

Table 1: Calculated Activation Barriers for Decomposition of Model Nitroimidazoles on the Ground State Note: This data is for model compounds and not this compound.

CompoundNO₂ Elimination Barrier (kcal/mol)Nitro-Nitrite Isomerization Barrier (kcal/mol)Computational Method
2-nitroimidazole (B3424786)79.178.4B3P86/6-311G(d,p)
4-nitroimidazole (B12731)86.083.2B3P86/6-311G(d,p)
1-methyl-5-nitroimidazole (B135252)86.789.8B3P86/6-311G(d,p)
Data sourced from J. Chem. Phys. 137, 114303 (2012) colostate.edu

Exploring Decomposition Mechanisms (e.g., Nitro-Nitrite Isomerization)

A significant decomposition pathway for nitroaromatic compounds involves the nitro-nitrite isomerization (R-NO₂ → R-ONO). colostate.eduaip.org This process is often a precursor to the elimination of nitric oxide (NO). Computational studies have shown that for many nitroimidazoles, the energy barrier for this isomerization is competitive with that for the direct cleavage of the C-NO₂ bond. colostate.eduacs.org

The mechanism involves the migration of an oxygen atom from the nitro group to the nitrogen atom, forming a nitrite (B80452) intermediate. This intermediate is typically unstable and readily dissociates to yield NO. The stiffness of the imidazole ring makes HONO elimination less likely compared to nitro-nitrite isomerization followed by NO elimination. colostate.edu For multi-nitroimidazoles, it's predicted that the thermal dissociation is a competition between NO₂ elimination and the nitro-nitrite isomerization pathway. acs.org

Excited State Dynamics and Photochemical Processes

The interaction of nitroimidazoles with light can lead to a variety of photochemical reactions. Understanding these processes is crucial, and computational methods provide a way to explore the dynamics on excited state potential energy surfaces.

Vertical Excitation Energies and Oscillator Strengths

The absorption of light by a molecule promotes it to an excited electronic state. The energy required for this transition, without any change in the molecular geometry, is known as the vertical excitation energy. Time-dependent density functional theory (TD-DFT) is a common method used to calculate these energies and the corresponding oscillator strengths, which relate to the intensity of the absorption. mdpi.commdpi.com

For model nitroimidazole compounds, the lowest excited states are often of n→π* character, involving the promotion of a non-bonding electron from the nitro group to an anti-bonding π* orbital of the imidazole ring. colostate.eduaip.org

Table 2: Calculated Vertical Excitation Energies (in eV) for Model Nitroimidazole Molecules Note: This data is for model compounds and not this compound.

CompoundS₁ (n→π)S₂ (n→π)S₃ (π→π*)Computational Method
2-nitroimidazole3.794.715.61CASSCF(10,7)/6-31G(d)
4-nitroimidazole3.924.706.30CASSCF(10,7)/6-31G(d)
1-methyl-5-nitroimidazole3.974.855.42CASSCF(10,7)/6-31G(d)
Data sourced from J. Chem. Phys. 137, 114303 (2012) colostate.eduaip.org

Conical Intersections and Non-Adiabatic Dynamics

Following photoexcitation, molecules can return to the ground electronic state through non-radiative pathways. Conical intersections (CIs) are points on the potential energy surface where two electronic states become degenerate, providing an efficient funnel for this relaxation. aip.orgnih.gov The theory of conical-intersection-mediated photochemistry is now widely accepted. nih.gov

For nitroimidazoles, it has been proposed that electronically excited molecules relax to the ground state through a series of conical intersections. acs.orgaip.org For example, an excited S₂ state molecule can rapidly decay to the S₁ state via an (S₂/S₁)CI. aip.org From the S₁ state, the molecule can then undergo nitro-nitrite isomerization before further relaxation to the ground state through an (S₁/S₀)CI. aip.org These non-adiabatic dynamics play a crucial role in determining the outcome of photochemical reactions, often leading to products that are not accessible through thermal pathways. aip.orgnih.gov

Photodissociation Pathways

The study of photodissociation pathways is critical for understanding the environmental fate and photochemical stability of nitroimidazole compounds. While direct research on this compound is limited, computational studies on related compounds like 4-nitroimidazole (4-NI) provide significant insights into the likely mechanisms.

Theoretical investigations into the atmospheric photochemistry of 4-NI reveal that direct photolysis is a primary degradation mechanism, especially in aqueous environments such as cloud water and aerosols. researchgate.net Upon absorption of near-UV radiation (in the 300–400 nm range), the molecule can undergo electronic excitation. researchgate.net Computational analysis using Natural Bond Orbital (NBO) theory on 4-NI identified the relevant transition as n → π* originating in the nitro group, a common feature for many nitroaromatic compounds. mdpi.com

The primary photodissociation pathway observed experimentally for 4-NI involves the loss of the nitro group. researchgate.net A more minor channel identified is the elimination of nitrogen monoxide (NO). researchgate.net These findings suggest that the C-NO2 bond is the most photolabile site in the molecule. For this compound, similar pathways can be anticipated, where the excitation of the nitro group leads to the cleavage of the carbon-nitro bond as the principal route of photodegradation. Hydroxyl radical (OH) mediated degradation is also a significant pathway, with computational results for 4-NI indicating that OH radical addition occurs with the lowest energy barriers at the C2 and C5 positions of the imidazole ring. researchgate.net

Solvation Effects and Conformational Landscapes

Continuum solvation models are indispensable tools for modeling the behavior of molecules in solution by representing the solvent as a continuous medium with specific dielectric properties. The Solvation Model based on Density (SMD) is a universal continuum solvation model that has been effectively applied to study nitroimidazole derivatives in aqueous solutions. nih.gov This model is valuable because it accounts for the bulk electrostatic contributions and the energetic terms associated with cavity formation, dispersion, and solvent structure. nih.gov

In computational studies of 4-nitroimidazole, the SMD model was used to calculate the vertical excitation energies (VEE) in the aqueous phase. researchgate.netmdpi.com The results demonstrated a significant solvatochromic (red) shift when moving from the gas phase to the aqueous phase, which aligns better with experimental observations. researchgate.netmdpi.com This shift highlights the importance of accounting for solvent effects when predicting spectroscopic properties.

The SMD model has also been successfully employed in mechanistic studies of related compounds. For instance, in theoretical investigations of the degradation of Metronidazole, another nitroimidazole derivative, the SMD model was used to consider the solvent effects in reactions involving hydroxyl (•OH) and sulfate (B86663) (SO4•−) radicals. nih.gov The model's ability to provide accurate energetic calculations in solution is crucial for determining reaction barriers and predicting kinetic parameters. nih.gov

Table 1: Calculated Vertical Excitation Energy (VEE) and Oscillator Strength (f) for 4-nitroimidazole Data calculated at the ωB97xd/aug-cc-pVDZ level of theory. researchgate.net

PhaseVEE (eV)Wavelength (nm)Oscillator Strength (f)
Gas Phase5.07244.40.1532
Aqueous (SMD)4.21282.00.2245

This interactive table provides a summary of the calculated vertical excitation energy and oscillator strength for 4-nitroimidazole in different phases.

Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational space of molecules by simulating their atomic motions over time. frontiersin.org This technique provides detailed, atomistic insights into the flexibility and dynamic behavior of a molecule, which are crucial for understanding its interactions and reactivity. frontiersin.org For a molecule like this compound, MD simulations can reveal the accessible conformations and the energy barriers between them.

The fundamental principle of MD is to solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a molecular mechanics force field. frontiersin.org By propagating the positions and velocities of atoms over small time steps, an MD simulation generates a trajectory that represents the molecule's dynamic evolution. chemrxiv.org

Applying MD simulations to this compound would involve several key steps:

System Setup: The molecule is placed in a simulation box, typically filled with explicit solvent molecules (like water) to mimic solution conditions.

Equilibration: The system is gradually heated to the desired temperature and equilibrated to ensure a stable density and temperature distribution. semanticscholar.org

Production Run: A long simulation is performed to sample a wide range of molecular conformations. semanticscholar.org

Analysis: The resulting trajectory is analyzed to identify dominant conformational states, understand the flexibility of different parts of the molecule (e.g., rotation of the nitro and hydroxyl groups), and calculate thermodynamic properties.

While traditional MD can be computationally demanding, especially for sampling large conformational changes, enhanced sampling techniques like metadynamics can be employed to accelerate the exploration of the conformational landscape and overcome high energy barriers more efficiently. rsc.org Such simulations are vital for building a comprehensive picture of the molecule's behavior in a realistic environment. nih.gov

Table 2: Conceptual Steps in a Molecular Dynamics Simulation for Conformational Sampling

StepDescriptionKey Objective
1. InitializationDefine the initial positions and velocities of all atoms in the system.Prepare the system for simulation based on a starting structure.
2. Force CalculationCompute the forces acting on each atom using a predefined force field.Determine the potential energy and forces governing atomic motion.
3. IntegrationSolve Newton's equations of motion to update atomic positions and velocities over a small time step (femtoseconds).Propagate the system forward in time to simulate dynamics.
4. EquilibrationRun the simulation for a period to allow the system to reach thermal and structural equilibrium.Ensure the simulation represents a stable, realistic physical state.
5. ProductionContinue the simulation for an extended period to generate a trajectory for analysis.Sample the conformational space of the molecule.
6. Trajectory AnalysisAnalyze the saved atomic coordinates to study conformational changes, interactions, and other dynamic properties.Extract meaningful biochemical and physical insights from the simulation data.

This interactive table outlines the general workflow of a molecular dynamics simulation aimed at sampling the conformational landscape of a molecule.

Role of 1 Methyl 4 Nitro 5 Hydroxyimidazole As a Synthetic Intermediate and in Supramolecular Chemistry

Precursor for Diverse Imidazole (B134444) Derivatives

The compound serves as a foundational structure for the synthesis of more complex, functionalized nitroimidazoles and larger polyheterocyclic systems. Its discovery is linked to the broader exploration of nitroimidazole chemistry, which gained momentum after the isolation of the natural antibiotic azomycin (B20884) (2-nitroimidazole).

1-Methyl-4-nitro-5-hydroxyimidazole is a key starting material for creating modified nitroimidazoles. The presence of the nitro group at the C4 position enhances the electrophilicity of the imidazole ring, while the hydroxyl group at C5 provides a reactive site for various transformations. For instance, the sodium salt form, which results from the deprotonation of the hydroxyl group, is a stable enolate that can readily react with electrophiles.

This reactivity is exploited in the synthesis of diverse derivatives. For example, 1-methyl-4-nitro-5-chloroimidazole, a related and important intermediate, is used to produce the immunosuppressant drug azathioprine (B366305). e-bookshelf.de The sodium salt of this compound itself has been identified as an intermediate in the synthesis of azathioprine impurities. Furthermore, alkylation of the N-hydroxy group in related 1-hydroxyimidazoles using reagents like benzyl (B1604629) halides has been shown to selectively produce O-substituted products, demonstrating a common pathway for modification. nih.gov

Starting MaterialReagent(s)Product TypeSignificanceReference
This compound (sodium salt)ElectrophilesFunctionalized nitroimidazolesServes as a versatile precursor for various derivatives.
1-Hydroxyimidazole (B8770565) derivativesAlkylating agents (e.g., dimethyl sulfate (B86663), benzyl halides)O-Alkylated imidazolesDemonstrates selective substitution at the hydroxy group. nih.govznaturforsch.com nih.govznaturforsch.com
1,2-Dimethyl-5-nitro-1H-imidazoleBenzoyl chloride, then nitrosationKetoxime intermediateKey intermediate for building triaryl-N-hydroxyimidazoles. mdpi.comnih.gov mdpi.comnih.gov

The structural framework of this compound is also employed to construct larger, multi-ring systems. Research has shown that related nitroimidazoles can be elaborated into complex polyheterocyclic structures. For example, the crystal structures of 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole and its ethyl carboxylate analogue have been reported, showcasing the use of a nitroimidazole moiety to create a biheterocyclic system containing both imidazole and triazole rings. researchgate.netresearchgate.net

In another synthetic approach, a ketoxime intermediate derived from 1,2-dimethyl-5-nitro-1H-imidazole is condensed with various benzaldehydes to yield 2,4,5-triaryl-N-hydroxyimidazole derivatives. mdpi.comnih.gov This demonstrates how the nitroimidazole core can be integrated into much larger, multi-aryl substituted heterocyclic frameworks. These synthetic strategies highlight the value of the nitroimidazole scaffold in building molecular complexity. mdpi.comnih.gov

Coordination Chemistry and Ligand Design

The hydroxyimidazole motif is a valuable ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The interplay between the imidazole ring and the adjacent hydroxyl group allows for effective metal chelation.

N-hydroxyimidazoles have been successfully used to synthesize complexes with transition metals such as copper(II) and zinc(II). researchgate.netcore.ac.ukmaynoothuniversity.ie Typically, these complexes are formed by reacting a simple metal salt, like a perchlorate (B79767) or fluoride, with the hydroxyimidazole ligand in an alcohol or acidic medium. researchgate.netcore.ac.uk The resulting complexes often exhibit a 1:2 metal-to-ligand ratio. researchgate.netcore.ac.ukmaynoothuniversity.ie X-ray crystallography studies of several Cu(II) and Zn(II) complexes have revealed that the N-hydroxyimidazole ligands are arranged in a trans configuration around the central metal ion. researchgate.netcore.ac.uk In the solid state, these complexes can further assemble into hydrogen-bonded supramolecular structures. researchgate.netmaynoothuniversity.ie

Metal IonLigand TypeComplex Stoichiometry (Metal:Ligand)Coordination GeometryReference
Cu(II)N-hydroxyimidazole1:2Tetragonal researchgate.netcore.ac.uk
Zn(II)N-hydroxyimidazole1:2Not specified researchgate.netcore.ac.ukmaynoothuniversity.ie
Cu(II)ImidazoledioxidoVariableForms coordination polymers digitellinc.com

The chelation of metal ions by N-hydroxyimidazole ligands is a key feature of their coordination chemistry. The ligand acts as a bidentate, neutral chelating agent through the nitrogen of the imidazole ring and the oxygen of the hydroxyl group (NO chelation). researchgate.netcore.ac.uk This coordination forms a stable six-membered chelate ring with the metal ion. researchgate.netcore.ac.ukmaynoothuniversity.ie

A fascinating aspect of this interaction is the tautomerization of the ligand upon complexation. Structural analysis shows that the coordinated N-hydroxyimidazole ligand exists in a zwitterionic form. researchgate.netcore.ac.ukmaynoothuniversity.ie In this state, the uncoordinated imine nitrogen atom of the imidazole ring becomes protonated, while the oxygen atom of the hydroxyl group is deprotonated, creating a formal positive and negative charge within the ligand molecule. researchgate.netcore.ac.ukmaynoothuniversity.ie This zwitterionic character is crucial for stabilizing the resulting metal complex.

Supramolecular Interactions and Anion Recognition

Beyond covalent synthesis and metal coordination, this compound and related structures participate in the formation of ordered, non-covalent assemblies. These supramolecular interactions are critical for their use in crystal engineering and molecular recognition.

The crystal structures of various substituted nitro- and hydroxy-imidazoles reveal a rich network of intermolecular forces. Classical hydrogen bonds, such as O–H···N and N–H···O, are major interactions that link molecules into chains and symmetric dimers. researchgate.netresearchgate.net Weaker interactions, including C–H···O and C–H···N hydrogen bonds, as well as π-π stacking and N-O···π interactions, further connect these primary structures into complex three-dimensional arrays. researchgate.netresearchgate.net The specific arrangement is highly dependent on the substituents present on the imidazole ring. researchgate.net

Furthermore, derivatives of 1-hydroxyimidazoles serve as effective building blocks for anion receptors. znaturforsch.comresearchgate.net By alkylating 1-hydroxy-imidazole-3-oxides with strong alkylating agents like dimethyl or diethyl sulfate, dialkoxy imidazolium (B1220033) salts can be prepared. znaturforsch.com These positively charged imidazolium salts have been successfully employed in supramolecular anion recognition, demonstrating the ability to bind guest anions such as iodide. znaturforsch.com This capability underscores the potential of these scaffolds in the design of chemical sensors and other functional supramolecular systems. znaturforsch.comresearchgate.net

Hydrogen Bonding Networks in Crystal Structures

The ability of this compound and its derivatives to form predictable and robust hydrogen bonds is a cornerstone of its application in crystal engineering. The hydroxyl group (a hydrogen bond donor) and the nitro group and imidazole nitrogen atoms (hydrogen bond acceptors) are key to forming extensive supramolecular assemblies.

Detailed crystallographic studies on closely related 1-hydroxyimidazole derivatives reveal common hydrogen bonding patterns that are instrumental in dictating their solid-state structures. For instance, classical O–H···N hydrogen bonds are frequently observed, linking molecules into chains or symmetric dimers. researchgate.netresearchgate.net These primary interactions are often supported by weaker C–H···O and C–H···N hydrogen bonds, as well as π···π stacking and N–O···π interactions, which collectively assemble the molecules into complex three-dimensional arrays. researchgate.netresearchgate.net

Table 1: Hydrogen Bonding Patterns in Related Imidazole Derivatives

Compound TypeDominant Hydrogen Bond InteractionResulting Supramolecular Structure
1-Hydroxyimidazole DerivativesO–H···NChains or symmetric dimers researchgate.netresearchgate.net
1-Hydroxyimidazole DerivativesN–H···O, N–H···N, C–H···O3-D networks researchgate.net
Nitroimidazole DerivativesN–H···ODimmers jsac.or.jp

This table summarizes general findings for classes of related compounds as specific crystal structure data for this compound was not available.

Exploration in Receptor Moiety Design

The structural features of this compound make it and its parent scaffold, 1-hydroxyimidazole, attractive for the design of receptor moieties in supramolecular and medicinal chemistry. The defined spatial arrangement of hydrogen bond donors and acceptors allows these molecules to engage in specific recognition events with guest molecules or biological targets.

1-Hydroxyazole derivatives have been synthesized and investigated as bioisosteres of (S)-glutamic acid. acs.org These compounds are designed to mimic the natural ligand and interact with glutamate (B1630785) receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionate (AMPA) and kainate receptors. acs.orgnih.gov The N-hydroxy group in these heterocyclic systems is a key feature for receptor binding and activity. acs.orgnih.gov

Furthermore, the imidazole core is a foundational element in the design of synthetic receptors, particularly for anions. When alkylated, the resulting imidazolium salts can act as effective receptor moieties, utilizing C-H···anion hydrogen bonds for recognition. znaturforsch.com The kinetic acidity of the protons on the imidazole ring can be fine-tuned by the substituents, which in turn modulates the binding strength. znaturforsch.com The presence of both a methyl group at the N1 position and a hydroxyl group at C5 in this compound provides a template that can be readily converted into such imidazolium-based receptors. The electron-withdrawing nitro group further influences the electronic properties of the ring, which is a critical factor in tuning receptor affinity.

Table 2: Application of Imidazole Scaffolds in Receptor Design

Imidazole ScaffoldTarget Receptor/GuestKey Structural Feature for Interaction
1-HydroxyazolesAMPA/Kainate ReceptorsN-hydroxy group as carboxylic acid bioisostere acs.orgnih.gov
Imidazolium SaltsAnions (e.g., Iodide)Acidic C-H protons for hydrogen bonding znaturforsch.com
Triaryl-N-hydroxyimidazolesTrypanocidal targetsN-hydroxy group and aryl substituents researchgate.net

This table illustrates the use of the broader imidazole and 1-hydroxyimidazole class in receptor design.

Insufficient Data Available for Environmental Photochemistry of this compound

A comprehensive review of available scientific literature reveals a significant lack of specific data on the environmental photochemistry and degradation mechanisms of this compound. While this compound is known as a metabolite of the immunosuppressant drug azathioprine, its subsequent fate in the atmospheric environment, including its photolytic rates, interactions with hydroxyl radicals, and the influence of environmental conditions on its degradation, remains largely uncharacterized in publicly accessible research. core.ac.uk

Detailed studies providing quantitative data on the direct photolysis, such as photolytic rates and atmospheric lifetimes, for this compound are not available. Similarly, specific research on its photochemical fragmentation pathways, including the elimination of nitrous acid (HONO) and nitrogen dioxide (NO2), has not been found.

Furthermore, there is a lack of information regarding the kinetics of hydroxyl radical (OH) oxidation reactions with this compound. This includes the rate of OH radical addition to the imidazole ring and the identification of subsequent hydroxylation products and mechanistic pathways. The influence of environmental factors such as pH, temperature, and the presence of other atmospheric constituents on the degradation of this specific compound is also not documented in the available literature.

While extensive research exists on the environmental photochemistry of related nitroimidazole compounds, such as 4-nitroimidazole (B12731), the strict requirement to focus solely on this compound prevents the extrapolation of this data. The substitution of a methyl group at the N1 position and a hydroxyl group at the C5 position on the imidazole ring is expected to significantly influence the electronic structure, and consequently, the photochemical behavior of the molecule compared to unsubstituted 4-nitroimidazole. For instance, studies on other methylated nitroimidazoles suggest that methylation can alter fragmentation patterns. nih.gov

Due to the absence of specific experimental and computational data for this compound in the scientific literature, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested detailed outline. Further research is required to elucidate the environmental photochemical fate of this compound.

Environmental Photochemistry and Degradation Mechanisms of Nitroimidazoles

Influence of Environmental Conditions on Degradation Pathways

pH Effects on Reactivity

The pH of the surrounding medium plays a critical role in the degradation and reactivity of nitroimidazoles. It influences the compound's chemical form (speciation) and the rates of different degradation reactions. For many nitroimidazoles, pH determines whether the molecule exists in a neutral, protonated, or deprotonated state, which in turn affects its electronic structure and susceptibility to attack. mdpi.comnih.gov

For instance, studies on the related compound 4-nitroimidazole (B12731) (4-NI) have shown that under typical pH conditions of cloud water (pH 4–6), it predominantly exists in its neutral form. mdpi.com The pKa for the deprotonation to the 4-nitroimidazolate ion is around 9.0 to 9.5. mdpi.com While specific pKa values for 1-Methyl-4-nitro-5-hydroxyimidazole are not detailed in the reviewed literature, the general principle that pH governs the acid-base equilibrium holds true for the class. acs.orgthieme-connect.de

Research on other nitroimidazoles like metronidazole (B1676534) and misonidazole (B1676599) demonstrates that pH significantly affects their reductive degradation. nih.gov For metronidazole, DNA damage induced by its reduction is greatest at acidic pH and decreases as the pH becomes more alkaline. nih.gov Conversely, for misonidazole, there is a plateau in DNA damage between pH 6 and 8. nih.gov The number of electrons required for complete reduction and the production of nitrite (B80452) (NO₂⁻) also vary significantly with pH for both compounds, indicating differences in the stability and reactivity of their respective nitro radical anions. nih.gov For some 5-nitroimidazoles, such as ronidazole (B806) and dimetridazole, reaction rates with thiols were found to accelerate with increasing pH. cdnsciencepub.com

A study on the photodegradation of four different nitroimidazoles found no single, general trend in how pH affected their molar absorption coefficients or photodegradation rate constants, suggesting that the influence of pH is specific to the structure of each compound. nih.gov

Table 1: Effect of pH on Degradation Parameters of Selected Nitroimidazoles

Compound pH Range Observed Effect Reference
Metronidazole Acidic to Alkaline DNA damage decreases with increasing pH. nih.gov
Misonidazole 6 to 8 Plateau in DNA damage observed. nih.gov
Ronidazole Neutral to Alkaline Reaction rate with thiols increases with pH. cdnsciencepub.com
4-Nitroimidazole 4 to 6 Predominantly exists in its neutral form in typical cloud water. mdpi.com

Matrix Effects in Aqueous vs. Aerosol Environments

The environmental matrix—whether a dilute aqueous solution like cloudwater or a condensed, complex aerosol particle—profoundly impacts the degradation mechanisms and lifetimes of nitroimidazoles. mdpi.com The physical and chemical properties of the matrix, such as viscosity, ionic strength, and the concentration of reactive species, dictate which degradation pathway is dominant. mdpi.comnih.gov

Aerosol Environments (Low-RH, Organic Aerosols): In contrast, within the condensed phase of an aerosol particle, especially under lower RH conditions, the degradation dynamics change significantly. Aerosols can have high concentrations of organic matter and other species, leading to elevated levels of hydroxyl radicals upon irradiation. mdpi.com Under these conditions, OH-mediated oxidation can become the dominant and more rapid degradation pathway compared to direct photolysis. mdpi.com

Research on 4-NI suggests that OH-mediated degradation is likely to dominate under aerosol-phase conditions where •OH radical concentrations are higher. mdpi.com The reaction with •OH radicals leads to the formation of hydroxylated products. mdpi.com Furthermore, the composition of the aerosol matrix itself is critical. The photolysis rates of nitroaromatic compounds have been observed to be much lower in water than in organic matrices, suggesting more efficient degradation within organic aerosol particles compared to cloud or fog droplets. bohrium.com The presence of dissolved organic matter (DOM) can also have a complex effect, sometimes accelerating degradation by generating other reactive species. acs.org

The physical state of the aerosol also matters. For example, the quantum yield for the photolysis of 4-nitrocatechol (B145892) was found to be lower in a highly viscous, glassy matrix compared to a liquid solvent, indicating that the physical phase of the aerosol can alter photochemical reactivity. bohrium.com This suggests that in more viscous or solid-like aerosol particles, the degradation of compounds like this compound may be slower.

Table 2: Atmospheric Degradation Parameters for 4-Nitroimidazole (4-NI) as a Proxy

Parameter Value Condition Dominant Pathway Reference
Photolysis Rate (J₄₋ₙᵢ) 4.3 × 10⁻⁵ s⁻¹ Bulk Aqueous (simulating cloud water) Direct Photolysis mdpi.com
Atmospheric Lifetime (Photolysis) ~391 minutes (6.5 hours) Bulk Aqueous (simulating cloud water) Direct Photolysis mdpi.com
•OH Reaction Rate Constant (kₙᵢ₊ₒₕ) 2.9 × 10⁹ M⁻¹s⁻¹ Aqueous Solution •OH Oxidation mdpi.com
Dominant Environment Cloud water, high-RH aerosols --- Direct Photolysis mdpi.com
Dominant Environment Low-RH, highly reactive aerosols --- •OH Oxidation mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.